

"Antibacterial agent 265" molecular weight and formula

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Compound of Interest

Compound Name: Antibacterial agent 265

Cat. No.: B020404

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In-Depth Technical Guide: Antibacterial Agent 265

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Antibacterial agent 265, scientifically known as 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a synthetic quinolone derivative. It serves as a key intermediate in the synthesis of more complex fluoroquinolone antibiotics, such as gatifloxacin. Its core structure is fundamental to the antibacterial efficacy of this class of drugs.

Property	Value
Molecular Formula	C ₁₄ H ₁₁ F ₂ NO ₄ [1]
Molecular Weight	295.24 g/mol [1]

Antibacterial Spectrum and Efficacy

While specific Minimum Inhibitory Concentration (MIC) data for **Antibacterial Agent 265** against a wide range of bacteria is not extensively published, its direct derivative, Gatifloxacin, has been thoroughly studied. The data for Gatifloxacin provides a strong indication of the

potential antibacterial spectrum of its precursor. It is important to note that modifications to the core structure can alter the potency and spectrum of activity.

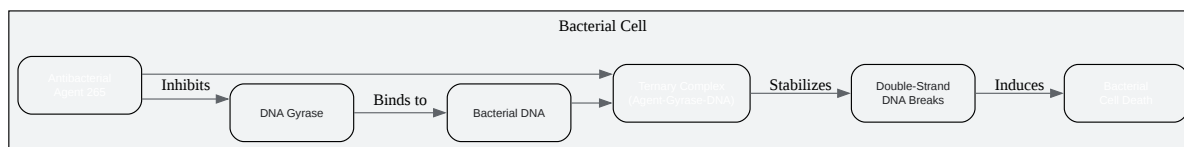
The following table summarizes the MIC₉₀ values (the concentration required to inhibit the growth of 90% of isolates) for Gatifloxacin against various bacterial strains.

Bacterial Species	Gram Staining	MIC ₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)	Gram-positive	0.12[2]
Staphylococcus aureus (Methicillin-Resistant)	Gram-positive	8[2]
Bacillus subtilis	Gram-positive	Data not available
Micrococcus luteus	Gram-positive	Data not available
Escherichia coli	Gram-negative	≤0.06[2]
Pseudomonas aeruginosa	Gram-negative	2[2]
Flavobacterium devorans	Gram-negative	Data not available

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Quinolone antibiotics, including **Antibacterial Agent 265**, exert their bactericidal effects by targeting essential bacterial enzymes, primarily DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.

The proposed mechanism involves the stabilization of a covalent complex between DNA gyrase and the bacterial DNA. This stabilization prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks in the bacterial chromosome. The accumulation of these breaks is ultimately lethal to the bacterium.



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Caption: Mechanism of action of **Antibacterial Agent 265**.

Experimental Protocols

Synthesis of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol describes a common synthetic route for the title compound, which is a key intermediate in the synthesis of Gatifloxacin.

Materials:

- Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylate
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water
- Hydrochloric acid (HCl) for acidification

Procedure:

- Dissolve ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylate in a mixture of THF and water.

- Add lithium hydroxide to the solution to initiate the hydrolysis of the ester.
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the THF under reduced pressure.
- Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid product.
- Filter the precipitate, wash with water, and dry under vacuum to yield 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Stock solution of **Antibacterial Agent 265** in a suitable solvent (e.g., DMSO)
- Multichannel pipette
- Incubator

Procedure:

- Prepare serial twofold dilutions of **Antibacterial Agent 265** in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 μ L.

- Prepare a bacterial inoculum suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute the standardized inoculum to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Inoculate each well of the microtiter plate with 100 μ L of the diluted bacterial suspension, resulting in a final volume of 200 μ L per well.
- Include a growth control well (broth and inoculum without the antibacterial agent) and a sterility control well (broth only).
- Incubate the plates at 35-37°C for 16-24 hours.
- After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibacterial agent that completely inhibits bacterial growth.

Antibacterial Susceptibility Testing by Agar Well Diffusion

This method provides a qualitative assessment of the antibacterial activity of a substance.

Materials:

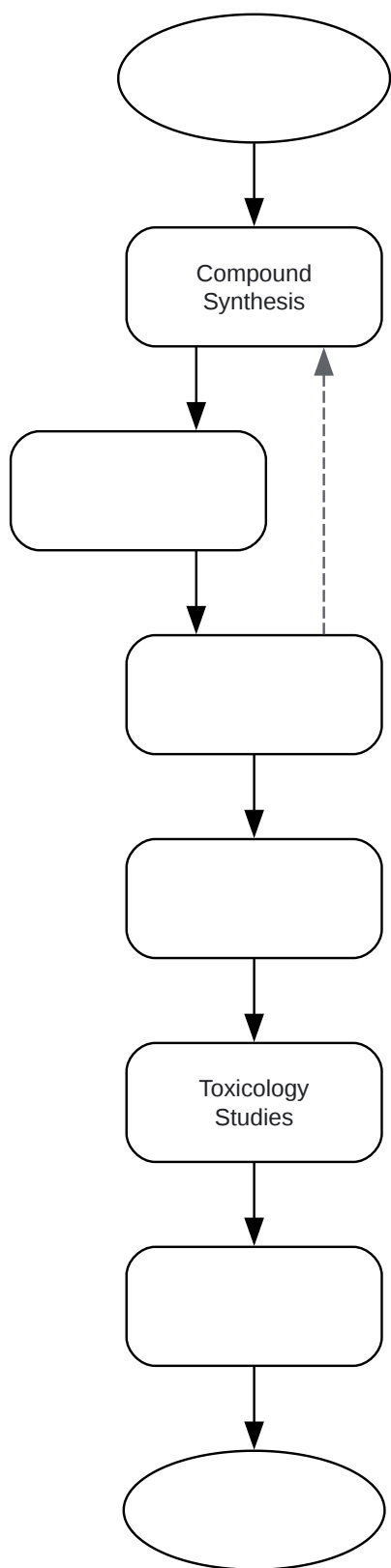
- Mueller-Hinton agar plates
- Sterile cotton swabs
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cork borer or pipette tip to create wells
- Stock solution of **Antibacterial Agent 265**
- Incubator

Procedure:

- Prepare a bacterial inoculum and adjust its turbidity to that of a 0.5 McFarland standard.
- Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
- Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
- Allow the plate to dry for a few minutes.
- Using a sterile cork borer, create wells of a defined diameter (e.g., 6 mm) in the agar.
- Pipette a fixed volume (e.g., 50 μ L) of a known concentration of the **Antibacterial Agent 265** solution into each well.
- Incubate the plates at 35-37°C for 16-24 hours.
- Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Logical Workflow for Antibacterial Drug Discovery

The following diagram illustrates a typical workflow for the discovery and initial evaluation of a novel antibacterial agent.



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